molecular formula C21H20Cl2N2O3 B5035711 6,8-Dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one

6,8-Dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one

Cat. No.: B5035711
M. Wt: 419.3 g/mol
InChI Key: BBMSQHFGIJYUIU-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8 of the chromen-4-one ring, and a piperazine moiety substituted with a 2-methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of chlorine atoms: Chlorination of the chromen-4-one core at positions 6 and 8 can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the piperazine moiety: The piperazine ring, substituted with a 2-methoxyphenyl group, can be introduced through nucleophilic substitution reactions, often using reagents like piperazine and 2-methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the chromen-4-one core or the piperazine moiety.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine positions.

Scientific Research Applications

6,8-Dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action.

    Biology: The compound is used in studies to investigate cellular processes and pathways.

    Industry: It may be explored for applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to receptors such as adrenergic receptors, modulating their activity.

    Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Cellular Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine moiety and exhibit similar biological activities.

    4-Methoxyphenyl derivatives: Compounds containing the 4-methoxyphenyl group may have comparable pharmacological properties.

Uniqueness

6,8-Dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one is unique due to the specific arrangement of chlorine atoms and the combination of the chromen-4-one core with the piperazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6,8-dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3/c1-27-19-5-3-2-4-18(19)25-8-6-24(7-9-25)12-14-13-28-21-16(20(14)26)10-15(22)11-17(21)23/h2-5,10-11,13H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMSQHFGIJYUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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